2,4,6-trimethyl-N-pentylbenzenesulfonamide
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Overview
Description
2,4,6-Trimethyl-N-pentylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with three methyl groups at positions 2, 4, and 6, and a pentyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethyl-N-pentylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyl-N-pentylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as bromine or nitric acid under appropriate conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
2,4,6-Trimethyl-N-pentylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based therapeutics.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-pentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2,4,6-Trimethylbenzenesulfonamide
- N-pentylbenzenesulfonamide
- 2,4,6-Trimethyl-N-phenylbenzenesulfonamide
Comparison: 2,4,6-Trimethyl-N-pentylbenzenesulfonamide is unique due to the presence of both the trimethyl-substituted benzene ring and the pentyl group on the sulfonamide nitrogen. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, compared to its analogs .
Properties
Molecular Formula |
C14H23NO2S |
---|---|
Molecular Weight |
269.40 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-pentylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-5-6-7-8-15-18(16,17)14-12(3)9-11(2)10-13(14)4/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
HZCBOGPAAXZVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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